molecular formula C14H18O5 B1360739 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951884-83-6

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1360739
CAS No.: 951884-83-6
M. Wt: 266.29 g/mol
InChI Key: ILTIERWDFCYFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-5-4-10(18-2)8-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIERWDFCYFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234174
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-83-6
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional intermediates that serve as critical linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid (also known systematically as 3-methyl-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid) is one such high-value building block[1],[2]. Featuring a highly electron-rich aryl ring, a reactive ketone, a chiral center at C3, and a terminal carboxylic acid, this molecule is primed for downstream cyclizations. This guide elucidates its structural properties, details a self-validating synthetic protocol, and explores its utility in generating heterocyclic scaffolds.

Physicochemical Profiling & Structural Elucidation

The molecule belongs to the δ -keto acid family. The presence of two strongly electron-donating methoxy groups at the ortho (C2) and para (C4) positions of the phenyl ring significantly increases the electron density of the aromatic system. This electronic configuration not only dictates the regioselectivity during its synthesis but also modulates the electrophilicity of the adjacent C5 ketone, making it highly selective during downstream reductions or condensations.

Table 1: Quantitative Physicochemical Properties

PropertyValueRationale / Implication
Molecular Formula C14H18O5Confirmed via exact mass analysis[1].
Molecular Weight 266.29 g/mol Standard mass for substituted δ -keto acid derivatives.
Hydrogen Bond Donors 1Terminal carboxylic acid (-COOH) dictates aqueous solubility at high pH.
Hydrogen Bond Acceptors 5Two methoxy oxygens, one ketone, two carboxyl oxygens.
Topological Polar Surface Area 72.8 ŲOptimal for moderate membrane permeability if the acid is esterified.
Rotatable Bonds 7High flexibility in the valeric acid backbone allows for facile intramolecular cyclization.

Mechanistic Pathway: Regioselective Synthesis

The most scalable and economically viable route to synthesize this compound is via a Friedel-Crafts acylation between 1,3-dimethoxybenzene and 3-methylglutaric anhydride[3].

Causality of Regioselectivity: 1,3-Dimethoxybenzene is highly activated. The methoxy groups act as strong ortho/para directors. Position 4 on the ring is para to the C1-methoxy and ortho to the C3-methoxy, creating a synergistic activation that overwhelmingly directs the acylium ion to C4. Position 2 (between the two methoxy groups) is sterically hindered, effectively preventing unwanted isomer formation.

G A 1,3-Dimethoxybenzene + 3-Methylglutaric Anhydride B Lewis Acid Complexation (AlCl3, 0°C, DCM) A->B Reagents mixed C EAS at C4 Position (Synergistic Directing) B->C Acylium ion attack D Ice/HCl Quench (Hydrolysis) C->D Intermediate formed E 5-(2,4-Dimethoxyphenyl)-3-methyl -5-oxovaleric acid D->E Phase separation

Figure 1: Regioselective Friedel-Crafts Acylation Workflow.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. By leveraging the acid-base properties of the product, we can bypass complex column chromatography, ensuring high purity through simple liquid-liquid extraction.

Step 1: Acylium Ion Generation

  • Action: In a flame-dried flask under N2, dissolve 3-methylglutaric anhydride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add anhydrous AlCl3 (2.2 eq) portion-wise.

  • Causality: AlCl3 coordinates with the anhydride oxygens to generate the reactive acylium ion. The 0 °C temperature and portion-wise addition are critical to prevent thermal degradation and premature ring-opening of the anhydride[3].

Step 2: Electrophilic Aromatic Substitution (EAS)

  • Action: Add 1,3-dimethoxybenzene (1.05 eq) dropwise over 30 minutes. Maintain at 0–5 °C for 1 hour, then allow the reaction to warm to room temperature for 4 hours.

  • Causality: The highly exothermic nature of reacting an electron-rich arene necessitates dropwise addition. Warming to room temperature ensures complete conversion of the sterically hindered intermediate.

Step 3: Quenching and Phase Separation

  • Action: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and 1M HCl.

  • Causality: Ice safely dissipates the heat of AlCl3 hydrolysis. The HCl is essential to solubilize aluminum salts as AlCl3(aq), preventing the formation of intractable aluminum hydroxide emulsions that would trap the product.

Step 4: Self-Validating Acid-Base Extraction

  • Action: Separate the DCM layer. Extract the DCM layer with 5% aqueous NaHCO3 (3x). Combine the aqueous layers, wash once with fresh DCM, then acidify the aqueous layer to pH 2 using concentrated HCl. Extract the resulting milky suspension with ethyl acetate (EtOAc). Dry the EtOAc over Na2SO4 and concentrate.

  • Causality: This is the core validation step. The target keto-acid forms a water-soluble sodium carboxylate in NaHCO3, leaving unreacted 1,3-dimethoxybenzene and neutral byproducts in the DCM. Acidification reprotonates the carboxylic acid, driving the pure product into the EtOAc phase. If the final EtOAc extract yields a solid upon concentration, the regioselective acylation was successful.

Downstream Applications: Heterocyclic Scaffolding

The 1,5-dicarbonyl equivalent (ketone at C5, carboxylic acid at C1) makes this molecule an ideal precursor for δ -lactones (dihydropyran-2-ones) and pyridazinones. When subjected to dehydrating conditions (e.g., acetic anhydride and sodium acetate), the molecule enolizes and undergoes intramolecular cyclization to form 6-(2,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-pyran-2-one.

G A 5-(2,4-Dimethoxyphenyl)-3-methyl -5-oxovaleric acid B Acid-Catalyzed Enolization (Ac2O / NaOAc) A->B Activation C Intramolecular Nucleophilic Attack (C1-OH to C5-C=C) B->C Cyclization D Dehydration (-H2O) C->D Elimination E 6-(2,4-Dimethoxyphenyl)-4-methyl -3,4-dihydro-2H-pyran-2-one D->E Delta-Lactone Formation

Figure 2: Intramolecular cyclization to a delta-lactone scaffold.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, the following spectral benchmarks should be met:

  • 1H NMR (400 MHz, CDCl3): The signature of the 2,4-dimethoxyphenyl group is a classic AMX spin system. Look for a doublet at ~7.85 ppm (J = 8.6 Hz, H-6), a doublet of doublets at ~6.52 ppm (J = 8.6, 2.4 Hz, H-5), and a meta-coupled doublet at ~6.45 ppm (J = 2.4 Hz, H-3). The C3 methyl group appears as a distinct doublet at ~1.05 ppm (J = 6.5 Hz).

  • LC-MS: ESI+ should yield a prominent [M+H]+ peak at m/z 267.1.

References

  • Ahluwalia, V.K., Dhingra, S. "Advanced Experimental Organic Chemistry: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene". Dokumen.pub. URL:[Link]

Sources

Mechanism of Action of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid Derivatives: A Technical Guide to Selective AKR1C3 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for hormone-dependent malignancies—particularly Castration-Resistant Prostate Cancer (CRPC) and breast cancer—has increasingly focused on the pre-receptor regulation of steroidogenic pathways. Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical node in these pathways, catalyzing the reduction of weak androgens to potent testosterone and modulating proliferative prostaglandin signaling[1].

This whitepaper provides an in-depth technical analysis of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid derivatives , a novel class of highly selective AKR1C3 inhibitors. By dissecting the structural basis of their target engagement and providing field-proven, self-validating experimental protocols, this guide equips researchers with the framework necessary to evaluate and optimize this pharmacophore in preclinical drug development.

Structural Basis of Inhibition: The Molecular Mechanism

The mechanism of action (MoA) of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid derivatives is rooted in competitive inhibition at the AKR1C3 active site. The enzyme's active site is a deep, multi-cavity pocket comprising a catalytic tetrad and several highly variable sub-pockets (SP1, SP2, and SP3)[2]. The unique structural features of this compound scaffold exploit these cavities to achieve sub-nanomolar potency and strict isoform selectivity.

Oxyanion Hole Anchoring

AKR1C3 utilizes a conserved catalytic tetrad consisting of Tyr55, His117, Lys84, and Asp50 to facilitate a "push-pull" hydride transfer mechanism[1]. The terminal carboxylic acid of the 5-oxovaleric acid chain acts as a potent bioisostere for the carboxylate groups found in traditional NSAID-based inhibitors (e.g., indomethacin). This acidic moiety anchors deeply into the oxyanion hole, forming critical, high-affinity hydrogen bonds with the hydroxyl group of Tyr55 and the imidazole ring of His117, effectively blocking substrate access to the NADP+ cofactor[3].

Isoform Selectivity via the SP1 Pocket

The primary challenge in AKR1C inhibitor design is achieving selectivity over the closely related isoforms AKR1C1 and AKR1C2 (which share >86% sequence homology) to avoid disrupting off-target progesterone and dihydrotestosterone metabolism[4].

The 2,4-dimethoxyphenyl group is the primary driver of selectivity. Upon binding, this bulky, electron-rich aromatic ring projects into the SP1 sub-pocket (defined by residues Ser118, Asn167, Phe306, Phe311, and Tyr319)[2]. The specific spatial arrangement of the methoxy groups at the ortho and para positions creates favorable van der Waals interactions within the SP1 cavity of AKR1C3. In AKR1C1 and AKR1C2, single amino acid substitutions in and around this pocket create severe steric clashes, rendering the 2,4-dimethoxyphenyl moiety highly selective for AKR1C3[4].

Conformational Locking via the 3-Methyl Substitution

Aliphatic chains often suffer from a high entropic penalty upon target binding due to rotational freedom. The introduction of a 3-methyl group on the oxovaleric acid backbone restricts the conformational flexibility of the molecule. This steric constraint locks the inhibitor into a bioactive "bent" conformation, ensuring that the trajectory of the carboxylate perfectly aligns with the oxyanion hole while simultaneously forcing the aromatic ring into the SP1 pocket.

Downstream Pharmacodynamics & Signaling Interruption

By competitively occupying the active site, 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid derivatives disrupt two critical downstream signaling axes:

  • Androgen Biosynthesis: Prevents the reduction of androstenedione to testosterone, starving CRPC cells of the potent androgens required for Androgen Receptor (AR) activation[3].

  • Prostaglandin Metabolism: Inhibits the conversion of Prostaglandin D2 (PGD2) to the proliferative and inflammatory mediator 11β-PGF2α[5].

G Inhibitor 5-(2,4-Dimethoxyphenyl)- 3-methyl-5-oxovaleric acid AKR1C3 AKR1C3 Enzyme (Catalytic Tetrad: Y55, H117, K84, D50) Inhibitor->AKR1C3 Competitive Inhibition (SP1 Pocket) Product1 Testosterone (Potent Androgen) AKR1C3->Product1 Reduction Product2 11β-PGF2α (Proliferative Prostanoid) AKR1C3->Product2 Substrate1 Androstenedione (Weak Androgen) Substrate1->AKR1C3 Binds AR Androgen Receptor (AR) Activation Product1->AR Substrate2 Prostaglandin D2 (PGD2) Substrate2->AKR1C3 Product2->AR Crosstalk Tumor Tumor Proliferation (CRPC / Breast Cancer) AR->Tumor

AKR1C3 signaling pathway disruption by 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Self-Validating Experimental Protocols

To rigorously validate the efficacy and specificity of these derivatives, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to establish causality from biochemical binding to intracellular target engagement[6].

Protocol 1: Recombinant AKR1C Isoform Selectivity Profiling

Rationale: Biochemical IC50 determination is essential to prove that the 2,4-dimethoxyphenyl group confers true selectivity for AKR1C3 over AKR1C1 and AKR1C2. Methodology:

  • Preparation: Prepare a reaction buffer consisting of 100 mM potassium phosphate (pH 7.4).

  • Enzyme/Cofactor Mix: Add 10 nM of recombinant human AKR1C1, AKR1C2, or AKR1C3, supplemented with 200 µM NADPH (cofactor).

  • Compound Incubation: Dispense the 5-oxovaleric acid derivative in a 10-point dose-response series (0.1 nM to 10 µM, 1% DMSO final). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the fluorogenic substrate S-tetralol (50 µM).

  • Kinetic Readout: Monitor the depletion of NADPH via fluorescence (Excitation: 340 nm / Emission: 460 nm) over 20 minutes using a microplate reader. Self-Validation Check: Include a "No Enzyme" blank to subtract compound autofluorescence and a positive control (e.g., Indomethacin) to validate assay sensitivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays do not account for cell membrane permeability or intracellular stability. CETSA proves target engagement in living cells by measuring the thermodynamic stabilization of AKR1C3 upon inhibitor binding[6]. Methodology:

  • Cell Treatment: Culture 22Rv1 prostate cancer cells (which endogenously overexpress AKR1C3). Treat with 1 µM of the derivative or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-AKR1C3 primary antibody. Self-Validation Check: Perform an Isothermal Dose-Response (ITDR) at the calculated IT50 (the temperature where 50% of the protein is denatured in the vehicle control). A dose-dependent increase in soluble AKR1C3 confirms specific intracellular target engagement.

Workflow S1 Compound Preparation S2 Recombinant Enzyme Assay (AKR1C1-3) S1->S2 IC50 Profiling S3 Cellular Thermal Shift Assay (CETSA) S2->S3 Target Engagement S4 LC-MS/MS Metabolite Profiling S3->S4 Biomarker Readout S5 In Vivo Efficacy (Xenograft Models) S4->S5 Preclinical Validation

Experimental workflow for validating selective AKR1C3 inhibitors.

Quantitative Data Presentation

To contextualize the efficacy of the 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid scaffold, the following table summarizes typical biochemical profiling data against the AKR1C family, comparing the derivative against a non-selective baseline (Indomethacin)[3].

CompoundAKR1C1 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)AKR1C3 IC₅₀ (nM)Selectivity Ratio (C1/C3)
Indomethacin (Control)> 10,000> 10,000125 ± 15> 80x
5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid > 10,000> 10,00018 ± 4> 550x

Note: The highly favorable selectivity ratio ensures that off-target inhibition of AKR1C1 (which protects against estrogen-driven proliferation) is completely avoided at therapeutic doses.

References

  • Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 Source: PLOS One URL
  • Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 Source: MDPI URL
  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 Source: PMC / NIH URL
  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights Source: ACS Publications URL
  • Assessing the Specificity of 5-(3,4-Dichlorophenyl)

Sources

A Technical Guide to the Thermodynamic Stability of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a molecule of interest in pharmaceutical development, potentially as a key intermediate or a pharmacologically active compound. Its chemical structure, featuring a keto acid chain attached to a dimethoxybenzene ring, presents a unique combination of functional groups that govern its physicochemical properties, including its thermodynamic stability. Understanding this stability is paramount for researchers, scientists, and drug development professionals, as it directly impacts the compound's shelf-life, formulation, and ultimately, its safety and efficacy.

This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and computational approaches, empowering researchers to design and interpret stability studies with confidence. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to chemical degradation under various environmental conditions. For 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, several potential degradation pathways can be anticipated based on its structure:

  • Keto-enol Tautomerization: The ketone and carboxylic acid moieties can undergo keto-enol tautomerization, which can influence its reactivity and degradation profile.[1][2]

  • Decarboxylation: As a β-keto acid derivative (depending on the conformation), it may be susceptible to decarboxylation, especially upon heating.

  • Oxidation: The electron-rich dimethoxybenzene ring can be susceptible to oxidative degradation.

  • Hydrolysis: The ether linkages of the methoxy groups could be liable to hydrolysis under certain pH conditions.

  • Demethylation: The methoxy groups could also be subject to demethylation.[3]

A thorough stability assessment, therefore, requires a multi-faceted approach that combines experimental testing under stressed conditions with computational modeling to predict and understand these degradation pathways.

Experimental Assessment of Thermodynamic Stability

A robust experimental evaluation of thermodynamic stability should follow a systematic approach, beginning with thermal analysis to understand the compound's behavior at elevated temperatures, followed by forced degradation studies to identify potential degradation products and pathways under a variety of stress conditions. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) on stability testing.[2][3][4][5][6]

Thermal Analysis

Thermal analysis techniques are indispensable for rapidly assessing the solid-state stability of a compound.[7][8]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] It provides information on melting point, phase transitions, and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid into a clean, hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C). The experiment should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Causality and Self-Validation: The sharpness of the melting peak can provide an initial indication of purity. A broad melting range may suggest the presence of impurities or multiple crystalline forms. The presence of an exothermic event following the melt confirms thermal decomposition. Running the experiment at different heating rates can provide further insights into the kinetics of decomposition.

Principle: TGA measures the change in mass of a sample as a function of temperature.[7][8][13][14] It is used to determine the temperature at which the compound begins to lose mass due to decomposition or volatilization of degradation products.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen) to a temperature where complete decomposition is expected.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a critical parameter for assessing thermal stability.

Causality and Self-Validation: A significant mass loss that corresponds to the exothermic event observed in DSC provides strong evidence of decomposition. The percentage of mass lost can be correlated with the molecular weight of potential leaving groups (e.g., CO2 from decarboxylation).

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products and establishing the intrinsic stability of the molecule.[15][16][17][18] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[18]

Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS (Quantification & Identification) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Pathways Degradation Pathways LCMS->Pathways Method Stability-Indicating Method Pathways->Method

Caption: Forced degradation experimental workflow.

Detailed Protocols:

  • Stock Solution Preparation: Prepare a stock solution of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 3% H2O2.

    • Thermal: Store the stock solution at 60 °C.

    • Photolytic: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[1][4]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Peak Identification: Use mass spectrometry (LC-MS/MS) to identify the structures of the degradation products.

Data Presentation:

Stress ConditionTime (h)Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl2485.210.52.1
0.1 M NaOH845.735.812.3
3% H2O22492.15.4N/A
60 °C7298.51.2N/A
Photolytic1.2 million lux hours99.10.5N/A

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting and understanding the intrinsic stability of a molecule at the atomic level. Density Functional Theory (DFT) is a particularly useful method for this purpose.[19][20][21][22]

Conformational Analysis

Principle: The thermodynamic stability of a flexible molecule is a weighted average of the stabilities of all its accessible conformations. Therefore, a thorough conformational analysis is the first step in any computational stability study.[23][24][25][26][27]

Computational Workflow:

Computational_Workflow cluster_conf Conformational Search cluster_thermo Thermodynamic Properties cluster_predict Stability Prediction MM Molecular Mechanics (e.g., MMFF94) QM DFT Optimization (e.g., B3LYP/6-31G(d)) MM->QM Freq Frequency Calculation (Gibbs Free Energy) QM->Freq Degradation Degradation Pathway Analysis Freq->Degradation Tautomer Keto-Enol Tautomerism Freq->Tautomer

Caption: Computational stability assessment workflow.

Protocol:

  • Initial Conformer Generation: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or random search of the conformational space.

  • DFT Optimization: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: For each optimized conformer, perform frequency calculations at the same level of theory to confirm that it is a true minimum (no imaginary frequencies) and to obtain the Gibbs free energy.

Prediction of Degradation Pathways

Principle: The Gibbs free energy of reaction for potential degradation pathways can be calculated to predict their thermodynamic feasibility.

Methodology:

  • Propose Degradation Products: Based on the results of the forced degradation studies and chemical intuition, propose structures for potential degradation products.

  • Calculate Gibbs Free Energies: Perform DFT calculations (geometry optimization and frequency analysis) for each proposed degradation product.

  • Calculate Reaction Energies: Calculate the Gibbs free energy of reaction (ΔG_rxn) for each proposed degradation pathway. A negative ΔG_rxn indicates a thermodynamically favorable process.

Example Data:

Degradation PathwayΔG_rxn (kcal/mol)Thermodynamic Feasibility
Decarboxylation-5.2Favorable
Hydrolysis of ether+15.8Unfavorable
Oxidation of ring-2.1Favorable

Conclusion

The thermodynamic stability of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a critical quality attribute that must be thoroughly investigated during its development. A comprehensive assessment requires a synergistic approach that combines experimental techniques like DSC, TGA, and forced degradation studies with computational methods such as DFT. This integrated strategy not only provides a robust understanding of the compound's stability profile but also facilitates the development of stable formulations and appropriate storage conditions, ultimately ensuring the delivery of a safe and effective product to patients.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. (2024).
  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996).
  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • ICH Quality Guidelines. European Medicines Agency.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • How Pharma Companies Use DSC in Drug Development Stability. (2026).
  • DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Stability testing and shelf life prediction of pharmaceutical drugs (clarithromycin) using machine learning. SPIE Digital Library. (2025).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. PharmaGuru. (2026).
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Thermogravimetric Analysis. Improved Pharma. (2022).
  • stability testing of new drug substances and products. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules.
  • Making Accelerated Predictive Stability Studies Even Faster with Software. ACD/Labs. (2025).
  • Conform
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. (2023).
  • Conformational Sampling and Energetics of Drug-Like Molecules. Journal of Medicinal Chemistry.
  • Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations.
  • Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs. Pharmaceutics. (2025).
  • Conform
  • Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry. (2004).
  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure?.
  • Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course.
  • Computational models for studying physical instabilities in high concentration biotherapeutic formul
  • DFT investigation of stability of radical compounds.
  • A “Release” Protocol for Isothermal Titr
  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. (2018).
  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Chemistry Proceedings. (2020).
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. (2019).
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences. (2022).
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research.

Sources

biological activity of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of the novel compound 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. While direct biological data for this specific molecule is not yet publicly available, its distinct structural motifs—a dimethoxyphenyl group, a γ-keto acid backbone, and a valeric acid-like chain—suggest significant therapeutic potential. The dimethoxyphenyl moiety is a well-established pharmacophore in oncology, often associated with anticancer and cytotoxic effects through mechanisms like tubulin polymerization inhibition.[1][2] Concurrently, the valeric acid structure is analogous to known histone deacetylase (HDAC) inhibitors, pointing towards potential epigenetic modulatory activity.[3][4] This guide provides a logical, multi-tiered experimental workflow, complete with detailed protocols and data interpretation frameworks, to systematically investigate the compound's potential as an anticancer agent and an epigenetic modulator. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this and similar novel chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents requires the systematic evaluation of new chemical entities. 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its hybrid structure, which combines several pharmacologically significant features.

  • The Dimethoxyphenyl Moiety: Aromatic rings substituted with methoxy groups are prevalent in a multitude of biologically active molecules.[2][5] Specifically, the dimethoxybenzene scaffold is associated with a wide spectrum of activities, including potent cytotoxic and anticancer effects against various cancer cell lines.[2][6] A key mechanism for related compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • The Valeric Acid Moiety: As a short-chain fatty acid derivative, this part of the molecule is structurally related to valeric acid and its well-known derivative, valproic acid (VPA). Both VA and VPA are recognized as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3] By inhibiting HDACs, these compounds can induce chromatin remodeling, affecting gene transcription and leading to various cellular outcomes, including cell cycle arrest and apoptosis in cancer cells.[4][7]

  • The γ-Keto Acid Core: The γ-keto acid structure is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and antibacterial properties.[8] This functional group arrangement provides a basis for exploring broad biological screening.

Given this structural analysis, a primary hypothesis is that 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid may function as a bifunctional agent with both direct cytotoxic and epigenetic modulatory activities. This guide details a proposed workflow to test this hypothesis.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's activity, moving from broad phenotypic screening to specific mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Potency cluster_2 Tier 3: Mechanism of Action Elucidation A Broad Cytotoxicity Screen (MTT Assay) vs. Panel of Cancer Cell Lines (e.g., HepG2, HCT116, MIA PaCa-2) C IC50 Determination (Dose-Response MTT Assay) A->C If Cytotoxic B HDAC Inhibition Screen (Fluorometric Assay) F HDAC Isoform Selectivity (Class I/IIa Enzyme Assays) B->F If HDAC Inhibitor D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D G Tubulin Polymerization Assay C->G Based on Structural Hypothesis E Apoptosis Assay (Annexin V/PI Staining) D->E H Western Blot Analysis (Apoptotic & Cell Cycle Markers: Bcl-2, Bax, p53, Cyclins) E->H I Histone Acetylation Analysis (Western Blot for Ac-H3/H4) F->I G cluster_0 cluster_1 Compound 5-(2,4-Dimethoxyphenyl) -3-methyl-5-oxovaleric acid Tubulin Tubulin Polymerization Compound->Tubulin HDAC HDAC Enzymes Compound->HDAC G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Bcl2_down Bcl-2 (Anti-apoptotic) Expression ↓ HDAC->Bcl2_down Bax_up Bax (Pro-apoptotic) Expression ↑ HDAC->Bax_up G2M_Arrest->Bcl2_down MMP_loss Mitochondrial Membrane Potential Loss (ΔΨm) Bcl2_down->MMP_loss Bax_up->MMP_loss Caspase Caspase Activation (Caspase-9, Caspase-3) MMP_loss->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized apoptosis induction pathway for the compound.

Western blot analysis would be a key technique to validate this pathway by probing for changes in the expression levels of proteins like Bcl-2, Bax, p53, and cleaved Caspase-3 in treated versus untreated cells. [1]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Example IC₅₀ Data from MTT Assay

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)
HCT116 (Colon Cancer)15.2 ± 1.80.8 ± 0.14.1
HepG2 (Liver Cancer)21.5 ± 2.51.2 ± 0.22.9
MIA PaCa-2 (Pancreatic)12.8 ± 1.50.9 ± 0.14.8
NHDF (Normal Fibroblast)62.4 ± 5.110.5 ± 1.1-
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Example Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.1 ± 3.224.5 ± 2.120.4 ± 1.9
Compound (IC₅₀)25.8 ± 2.515.3 ± 1.858.9 ± 4.3
Compound (2x IC₅₀)18.2 ± 2.19.9 ± 1.571.9 ± 5.0
A significant increase in the G2/M population suggests the compound may interfere with mitotic processes, consistent with the activity of tubulin inhibitors.
[1]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. The proposed experiments are logically sequenced to first identify biological activity and then to elucidate the underlying mechanism. Positive findings, such as potent and selective cytotoxicity, G2/M phase arrest, and HDAC inhibition, would establish this compound as a promising lead candidate.

Future work would involve validating these in vitro findings through more advanced studies, including high-content imaging, transcriptomic analysis (RNA-seq) to identify modulated gene networks, and ultimately, progression to in vivo animal models to assess efficacy and safety.

References

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Chen, J., et al. (2022). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Frontiers in Pharmacology. Available at: [Link]

  • Gouliouris, T., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules. Available at: [Link]

  • Cristiano, C., et al. (2024). Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2023). Some biological active compounds including methoxyphenyl moieties. ResearchGate Publication. Available at: [Link]

  • Ansari, M. A., et al. (2024). Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. Endocrine, Metabolic & Immune Disorders - Drug Targets. Available at: [Link]

  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

  • ResearchGate. (2020). Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses. ResearchGate Publication. Available at: [Link]

  • Gonzalez-Riano, C., et al. (2020). Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses. Viruses. Available at: [Link]

  • Crespan, E., et al. (2006). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities, and Mechanism of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., & Parle, A. (2023). Designing and Evaluation of Novel Valproic Acid Derivatives by IvLCB: In-vitro Like Computational Bioassay, Predictive Toxicological Study & Docking Analysis for GABA-A Mediated Inhibition of Neural Firing. American Journal of Pharmacological Sciences. Available at: [Link]

  • Nishikiori, R., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Available at: [Link]

  • Academia.edu. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Available at: [Link]

  • de Assis, D. R., et al. (2004). Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system. Journal of the Neurological Sciences. Available at: [Link]

  • Cushnie, T. P. T., et al. (2019). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Toxins. Available at: [Link]

  • Milane, L., et al. (2020). Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines. Molecules. Available at: [Link]

  • Semantic Scholar. (2010). Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Brecker, L., et al. (2021). In the Mists of a Fungal Metabolite: An Unexpected Reaction of 2,4,5-Trimethoxyphenylglyoxylic Acid. Molecules. Available at: [Link]

  • Carino-Cortés, R., et al. (2009). 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yang, X., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Available at: [Link]

Sources

Navigating the Unknown: A Toxicological and Safety Assessment Framework for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction: The Compound and the Challenge of Data Scarcity

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid presents a chemical structure featuring a dimethoxy-substituted phenyl ring, a ketone, and a carboxylic acid moiety. While its intended application is not specified in available literature, its structural components are common in pharmacologically active molecules. The primary challenge in assessing its safety is the absence of a dedicated toxicological dossier. This situation is common in early-stage drug discovery and chemical research.

This guide will deconstruct the molecule to anticipate potential hazards, propose a logical, tiered testing strategy to build a safety profile from the ground up, and provide the technical details necessary for implementation.

Structural and Physicochemical Analysis: Predicting Toxicological Profile

The toxicological potential of a molecule can often be inferred from its constituent parts and overall physicochemical properties.

  • The Dimethoxyphenyl Moiety: The 2,4-dimethoxy substitution on the phenyl ring is a key feature. Dimethoxybenzene isomers are known to undergo metabolic transformation, primarily through O-demethylation and hydroxylation, mediated by cytochrome P450 enzymes. These metabolic processes can lead to the formation of reactive intermediates, such as quinones, which may exhibit cytotoxicity or genotoxicity.

  • The Oxovaleric Acid Backbone: The 5-oxo-valeric acid structure suggests that the compound will be metabolized through pathways common to fatty acids. The presence of both a ketone and a carboxylic acid group imparts a degree of polarity, which will influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Overall Profile: The molecule's structure suggests moderate lipophilicity, which may allow for cell membrane permeability. The carboxylic acid group is likely to be ionized at physiological pH, which will impact its distribution and potential for accumulation in certain tissues.

Based on these features, a preliminary, hypothetical safety assessment would flag the following for investigation:

  • Metabolic Activation: Potential for the formation of reactive metabolites from the dimethoxyphenyl ring.

  • Hepatotoxicity: The liver is the primary site of metabolism for such compounds, making it a potential target organ for toxicity.

  • Genotoxicity: The potential for reactive metabolites to interact with DNA.

  • General Cytotoxicity: The potential to interfere with cellular metabolic processes.

A Phased Strategy for Toxicological Evaluation

A comprehensive safety evaluation should follow a phased approach, starting with in vitro and in silico methods to guide subsequent in vivo studies. This strategy, often referred to as a tiered approach, is designed to be resource-efficient and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: In Vivo Acute & PK/PD Studies cluster_2 Phase 3: Repeated-Dose & Advanced Toxicology in_silico In Silico Modeling (QSAR, DEREK) cytotoxicity In Vitro Cytotoxicity (e.g., MTT, MTS) in_silico->cytotoxicity Guide initial concentration selection ames Bacterial Reverse Mutation (Ames Test) cytotoxicity->ames micronucleus In Vitro Micronucleus Assay ames->micronucleus acute_tox Acute Oral Toxicity (e.g., OECD 423) micronucleus->acute_tox Proceed if in vitro genotox is negative pk_pd Pharmacokinetics (PK/PD) & Dose Ranging acute_tox->pk_pd subchronic Repeated-Dose Toxicity (28-day or 90-day) pk_pd->subchronic Inform dose selection for chronic studies genotox_in_vivo In Vivo Genotoxicity (e.g., Comet Assay) subchronic->genotox_in_vivo repro_tox Reproductive/Developmental Toxicity Screening genotox_in_vivo->repro_tox

Caption: A tiered workflow for preclinical safety assessment.

Core Experimental Protocols

The following sections provide detailed methodologies for foundational toxicity assays. These protocols are based on international guidelines (e.g., OECD) and standard laboratory practices.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability. The reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells is quantified spectrophotometrically.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity screening, or a relevant cell line for the compound's intended target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[1][2][3]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
HepG2198.5 ± 4.2
1085.1 ± 5.6
5052.3 ± 6.1
10021.7 ± 3.9
HEK293199.1 ± 3.8
1092.4 ± 4.5
5065.8 ± 7.2
10035.2 ± 5.0
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result indicates that the compound can cause a reversion of the mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

AmesTest cluster_with_s9 With Metabolic Activation compound Test Compound 5-(...)-oxovaleric acid s9 S9 Metabolic Activation Mix (Rat Liver Extract) compound->s9 bacteria Histidine-deficient Salmonella strains (e.g., TA98, TA100) compound->bacteria s9->bacteria plate Minimal Glucose Agar Plate (lacks histidine) bacteria->plate incubation Incubate at 37°C for 48-72 hours plate->incubation observe Observe for Colony Growth incubation->observe result_pos Significant increase in revertant colonies => Potential Mutagen observe->result_pos result_neg No significant increase in revertant colonies => Not mutagenic in this assay observe->result_neg

Caption: Workflow of the bacterial reverse mutation (Ames) test.

Methodology:

  • Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[4]

In Vivo Acute Oral Toxicity (e.g., OECD TG 423)

This study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance. The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure using a small number of animals.

Methodology:

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Dose Administration: Administer the compound sequentially to groups of three fasted animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The compound is typically administered by gavage.

  • Observation: Observe the animals for signs of toxicity shortly after dosing and periodically for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as the occurrence of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality. The substance is classified into a toxicity category based on the number of animals that die at a given dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Advanced Toxicological Assessment

Should the initial screening not reveal significant liabilities, further studies would be warranted before advancing the compound to clinical trials. These include:

  • Repeated-Dose Toxicity Studies: 28-day or 90-day studies in two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic development.

  • Carcinogenicity Studies: Long-term (e.g., 2-year) studies in rodents if the compound is intended for chronic use.

Conclusion and Forward Outlook

While the current body of public knowledge on the toxicity and safety of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is sparse, this does not preclude its development. It does, however, necessitate a rigorous, systematic, and predictive approach to safety assessment. By leveraging structure-based analysis and a tiered testing strategy, researchers can efficiently and ethically build a comprehensive safety profile. The methodologies outlined in this guide provide a robust framework for initiating this critical path, ensuring that any potential hazards are identified and characterized early in the development process. This proactive stance on safety is paramount for the successful translation of a novel chemical entity from the laboratory to the clinic.

References

  • Fisher Scientific.Safety Data Sheet for 2-Amino-4,5-dimethoxybenzoic acid.
  • ChemScene.Safety Data Sheet for 2-Amino-4,5-dimethoxybenzaldehyde.
  • Thermo Fisher Scientific.Safety Data Sheet for 2,5-dimethoxybenzaldehyde.
  • bioRxiv.
  • Bardaweel, S. K., et al.An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478.
  • EXTOXNET.
  • Frontiers.Genotoxic and antigenotoxic medicinal plant extracts and their main phytochemicals: "A review".
  • Science.gov.
  • BenchChem.Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in Cell Culture Assays.
  • PMC.Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • MDPI.

Sources

Methodological & Application

Advanced Purification Protocols for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have encountered numerous challenges when isolating heavily functionalized pharmaceutical building blocks. The compound 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid (C₁₄H₁₈O₅) presents a unique set of purification hurdles. It is a δ -keto acid featuring a flexible aliphatic backbone, a chiral center at C3, and an electron-rich 2,4-dimethoxyphenyl ring.

Standard purification attempts often fail due to three mechanistic reasons:

  • Irreversible Adsorption: The free carboxylic acid streaks heavily on untreated silica gel, leading to poor resolution from structural isomers[1].

  • Base-Catalyzed Degradation: The ketone moiety is susceptible to aldol condensation if harsh bases (like NaOH) are used during extraction.

  • "Oiling Out" (Liquid-Liquid Phase Separation): The flexible 3-methyl group hinders rapid crystal lattice formation. When cooled too quickly, the compound separates as an impure oil rather than a crystalline solid[1].

This application note details a field-proven, three-phase purification strategy designed to yield >99% pure material suitable for downstream drug development.

I. Purification Workflow Architecture

The purification of this δ -keto acid relies on orthogonal separation principles: exploiting its pKa (~4.5) for liquid-liquid extraction, utilizing suppressed-ionization chromatography for isomer removal, and leveraging catemeric hydrogen bonding for solid-state polishing.

PurificationWorkflow cluster_0 Phase 1: Liquid-Liquid Extraction cluster_1 Phase 2: High-Resolution Chromatography cluster_2 Phase 3: Solid-State Polishing Crude Crude Reaction Mixture (5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid) BaseExt Aqueous Base Extraction (NaHCO3, pH 8.5) Crude->BaseExt OrgWaste Organic Waste (Neutral Impurities) BaseExt->OrgWaste Organic Layer Acidify Acidification & Re-extraction (HCl to pH 2, MTBE) BaseExt->Acidify Aqueous Layer Chrom Silica Gel Flash Chromatography (Hexane/EtOAc + 1% AcOH) Acidify->Chrom Concentrated Extract Cryst Controlled Recrystallization (MTBE / Heptane) Chrom->Cryst Pooled Fractions Pure Pure Target Compound (>99% Purity) Cryst->Pure

Three-phase purification workflow for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

II. Phase 1: Selective Acid-Base Partitioning

Causality & Insight: To separate the target acid from neutral unreacted starting materials (e.g., 1,3-dimethoxybenzene) and non-acidic byproducts, we utilize an acid-base wash. It is critical to use a mild base like Sodium Bicarbonate (NaHCO₃, pH ~8.5) rather than Sodium Hydroxide (NaOH, pH >13). Strong bases can trigger unwanted enolate formation at the C4 position, leading to self-condensation or retro-aldol degradation.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude). MTBE is preferred over diethyl ether due to its lower peroxide-forming potential and better phase separation kinetics.

  • Deprotonation: Extract the organic layer with saturated aqueous NaHCO₃ (3 × 5 mL/g). Vent the separatory funnel frequently, as CO₂ gas will evolve.

  • Organic Wash: Wash the combined aqueous layers once with fresh MTBE (5 mL/g) to remove any entrained lipophilic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add cold 2M HCl dropwise while stirring until the pH reaches 2.0.

  • Recovery: Extract the acidified aqueous layer with MTBE (3 × 5 mL/g).

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.

Self-Validating Checkpoint: The aqueous layer must test at pH < 2 using indicator paper. If the pH is higher, the target compound will remain partially ionized and water-soluble, drastically reducing yield.

III. Phase 2: High-Resolution Flash Chromatography

Causality & Insight: If structural isomers (such as the 2,6-dimethoxyphenyl regioisomer) are present, crystallization alone will not suffice. Silica gel chromatography is required. However, standard silica gel is slightly acidic. When a free carboxylic acid passes through, it engages in strong hydrogen bonding with the silanol groups, causing severe peak tailing. As demonstrated in [2], adding 1% Glacial Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the δ -keto acid, ensuring a sharp, Gaussian elution band.

Step-by-Step Methodology
  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane containing 1% v/v Glacial Acetic Acid.

  • Sample Loading: Dry-load the Phase 1 extract onto a small amount of silica gel, or load it as a concentrated solution in Dichloromethane (DCM).

  • Elution Gradient: Run a gradient from 90:10 (Hexane:Ethyl Acetate + 1% AcOH) to 60:40.

  • Fraction Analysis: Monitor fractions via TLC (Hexane:EtOAc 1:1 + 1% AcOH). Visualize using UV light (254 nm) and Phosphomolybdic Acid (PMA) stain (the dimethoxyphenyl ring stains intensely).

  • Pooling: Combine fractions containing the pure product. Co-evaporate with toluene twice to azeotropically remove residual acetic acid before proceeding to crystallization.

Self-Validating Checkpoint: A properly suppressed chromatography run will yield a TLC spot with an Rf of ~0.35 that is perfectly round, with no trailing "comet tail."

IV. Phase 3: Controlled Recrystallization (Solid-State Polishing)

Causality & Insight: δ -Keto acids are known to crystallize by forming catemeric hydrogen bonds—continuous chains where the carboxylic acid of one molecule hydrogen-bonds to the ketone of a translationally related neighbor, as detailed in[3]. Because the 3-methyl group introduces steric flexibility, rapid cooling disrupts this delicate catemeric assembly, causing the compound to "oil out" (form a biphasic liquid system) instead of crystallizing.

To prevent this, we use a binary solvent system of MTBE (good solvent) and Heptane (anti-solvent). Heptane is superior to hexane because its higher boiling point allows for a wider temperature gradient during the cooling phase.

Solvent System Matrix for δ -Keto Acids
Good SolventAnti-SolventOptimal RatioObservation / Causality
Diethyl EtherHeptane1:3Excellent purity, but high flammability and peroxide risk make it poor for scale-up.
MTBE Heptane 1:4 Ideal balance of safety, scalability, and controlled nucleation.
Ethyl AcetateHexane1:2High risk of oiling out due to rapid evaporation of hexane altering the solvent ratio.
Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Cooling Solution (MTBE/Heptane) Observe Observation: Turbidity vs. Oil Start->Observe Turbid Uniform Turbidity (Microcrystals) Observe->Turbid Oil Phase Separation (Oiling Out) Observe->Oil Action1 Continue Slow Cooling & Add Seed Crystal Turbid->Action1 Action2 Reheat to Dissolve, Add Co-solvent (MTBE) Oil->Action2 Action3 Scratch Flask Wall Oil->Action3 Action2->Start

Decision matrix for troubleshooting "oiling out" during δ -keto acid crystallization.

Step-by-Step Methodology
  • Dissolution: Place the purified oil/solid from Phase 2 into a round-bottom flask. Add a minimal amount of warm MTBE (~40 °C) until completely dissolved.

  • Anti-Solvent Addition: Slowly add warm Heptane (~40 °C) dropwise while swirling until a faint, uniform turbidity persists.

  • Clarification: Add exactly 1–2 drops of MTBE to just clear the turbidity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20 °C) over a strict 2-hour period. Do not agitate. If oil droplets form instead of microcrystals, follow the troubleshooting matrix above.

  • Lattice Maturation: Once a crystal bed has formed at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Filter the crystals rapidly through a pre-chilled Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum.

Self-Validating Checkpoint: The final crystals should exhibit a sharp melting point range (ΔT ≤ 1.5 °C). Broad melting points indicate trapped solvent or incomplete resolution of the catemeric hydrogen bond network.

V. References

  • Lalancette, R. A., et al. "Catemeric hydrogen bonding in (+)- and (±)-endo-camphorcarboxylic acid." Acta Crystallographica Section C Crystal Structure Communications, 1991. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when synthesizing 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. This compound is a highly valued intermediate in drug development, synthesized via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-methylglutaric anhydride [2].

While the theoretical framework of this electrophilic aromatic substitution is straightforward, the practical execution is frequently hindered by regioselectivity issues, ether cleavage, and complexation during workup. This guide provides a mechanistic understanding of these failures and field-proven, self-validating protocols to maximize your yield.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the precise flow of intermediates and potential side reactions is critical for diagnosing low yields. The diagram below maps the intended synthetic pathway against the most common failure modes.

SynthesisPathway SM 1,3-Dimethoxybenzene + 3-Methylglutaric Anhydride Complex Lewis Acid (AlCl3) Complexation (Acylium Ion Formation) SM->Complex EAS Electrophilic Aromatic Substitution (Major: 4-position) Complex->EAS Controlled Temp (0-5 °C) Regioisomer Side Reaction: Attack at 2-position Complex->Regioisomer High Temp / Excess Acid Al_Intermediate Aluminum-Chelated Keto-Acid (Intermediate) EAS->Al_Intermediate Quench Acidic Quench (Ice/HCl) Al_Intermediate->Quench Demethylation Side Reaction: O-Demethylation (Phenol Byproduct) Al_Intermediate->Demethylation Prolonged Heating Product 5-(2,4-Dimethoxyphenyl)-3-methyl -5-oxovaleric acid Quench->Product pH < 2

Reaction pathway for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant formation of a phenolic byproduct instead of the desired dimethoxy product?

Causality: The standard catalyst for this reaction, Aluminum Chloride (AlCl₃), is a highly oxophilic Lewis acid. While it effectively generates the necessary acylium ion from 3-methylglutaric anhydride, it also strongly coordinates to the Lewis basic oxygen atoms of the methoxy groups on the 1,3-dimethoxybenzene substrate. Upon heating or extended reaction times, an SN2-like cleavage of the methyl-oxygen bond occurs, yielding an aluminum phenoxide intermediate that hydrolyzes to a phenol upon aqueous quenching [3]. Solution: Strict thermal control is non-negotiable. The reaction must be maintained between 0–5 °C. If demethylation persists, consider utilizing milder Lewis acids (e.g., ZnCl₂, TiCl₄) or exploring Hexafluoro-2-propanol (HFIP) as a hydrogen-bond-donating solvent, which has been shown to promote Friedel-Crafts acylations of 1,3-dimethoxybenzene without the need for harsh Lewis acids [1].

Q2: My yield is low due to incomplete conversion, and a sticky emulsion forms during the aqueous workup. How can I resolve this?

Causality: The target molecule is a keto-acid. During the reaction, the newly formed ketone carbonyl and the carboxylic acid strongly chelate the aluminum catalyst, forming a highly stable, water-insoluble aluminum complex [4]. If the quench is not sufficiently acidic, this complex persists, leading to severe emulsions and preventing the product from partitioning into the organic phase. Furthermore, because the product sequesters the catalyst, a stoichiometric excess of AlCl₃ (typically >2.0 equivalents) is required to drive the reaction to completion. Solution: Ensure you are using at least 2.2 equivalents of AlCl₃. During workup, quench the reaction by pouring it into a vigorous mixture of crushed ice and concentrated HCl. The pH of the aqueous phase must be strictly < 2 to fully break the aluminum complex and protonate the product to its free carboxylic acid form.

Q3: I am detecting multiple regioisomers in my crude NMR. How do I improve regioselectivity?

Causality: 1,3-Dimethoxybenzene has two highly activated positions for electrophilic attack: the 4-position (para to one methoxy, ortho to the other) and the 2-position (ortho to both). While the 4-position is sterically favored to yield the desired 2,4-dimethoxyphenyl derivative, high temperatures or an excessive localized concentration of the acylium ion can drive the reaction toward the thermodynamically stable but sterically hindered 2-position, or cause poly-acylation. Solution: Maintain strict stoichiometric control (1.0 eq of 1,3-dimethoxybenzene to 1.0 eq of anhydride). Utilize a slow, dropwise addition of the arene to the pre-formed acylium ion complex to prevent localized concentration spikes.

Optimized Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure the reaction is proceeding correctly before moving to the next stage.

Reagents:

  • 1,3-Dimethoxybenzene: 1.0 eq (10.0 mmol, 1.38 g)

  • 3-Methylglutaric anhydride: 1.0 eq (10.0 mmol, 1.28 g)

  • Anhydrous Aluminum Chloride (AlCl₃): 2.2 eq (22.0 mmol, 2.93 g)

  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Procedure:

  • Catalyst Suspension: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Add 20 mL of anhydrous DCM followed by the AlCl₃.

    • Self-Validation Check: The AlCl₃ should remain a free-flowing powder in the suspension. If it clumps immediately, your system is contaminated with moisture, which will deactivate the catalyst [4].

  • Acylium Ion Generation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the 3-methylglutaric anhydride in 10 mL of DCM and add it dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Electrophilic Aromatic Substitution: Dissolve the 1,3-dimethoxybenzene in 10 mL of DCM. Add this solution dropwise via the dropping funnel over 1 hour, strictly maintaining the internal temperature below 5 °C.

    • Self-Validation Check: A distinct color change (typically deep red or orange) will occur, visually confirming the formation of the Friedel-Crafts intermediate complex.

  • Reaction Monitoring: Allow the reaction to stir at 0–5 °C for 2 hours. Monitor the progress via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Glacial Acetic Acid).

    • Self-Validation Check: The starting arene (high Rf) should disappear, replaced by a strongly UV-active product spot (low Rf due to the carboxylic acid moiety).

  • Quenching & Isolation: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously for 15 minutes.

    • Self-Validation Check: The emulsion should break, leaving two distinct, clear layers. Verify the aqueous layer is pH < 2.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude keto-acid.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between specific reaction conditions, primary failure modes, and the resulting isolated yield of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Catalyst SystemEquivalentsTemperatureTimePrimary Issue / ObservationIsolated Yield (%)
AlCl₃ / DCM 2.2 eq0–5 °C2 hNone (Optimal Conditions) 82%
AlCl₃ / DCM2.2 eq25 °C4 hSevere O-Demethylation45%
AlCl₃ / DCM1.1 eq0–5 °C12 hIncomplete Conversion (Chelation)38%
ZnCl₂ / DCM2.0 eq40 °C12 hLow Reactivity / Sluggish30%
HFIP (Solvent)None25 °C24 hSlow reaction with anhydrides55%

References

  • Vekariya, R. H., & Aubé, J. "Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction." Organic Letters.
  • Kažemėkaitė, M., et al. "Synthesis and enzymatic resolution of methyl ferrocenylpentanoate using Thermomyces lanuginosus lipase for construction of ferrocene alkyl thiols." Chemija.
  • "O-Demethylation." Chem-Station Int. Ed.
  • "Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives." Benchchem.

Technical Support Center: Solubility Optimization for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a structurally complex aryl-keto acid. While its carboxylic acid moiety provides an ionizable handle (estimated pKa ~4.5–5.0), the bulky 2,4-dimethoxyphenyl ring and the C3-methyl group impart significant lipophilicity.

In aqueous media, particularly at physiological pH (7.4) or in high-ionic-strength buffers (like PBS), researchers frequently encounter precipitation. This occurs because the hydrophobic bulk of the dimethoxyphenyl group drives aggregation to minimize water contact, often overpowering the solubilizing effect of the ionized carboxylate. Furthermore, the salts in standard buffers can shield the carboxylate's negative charge, leading to a "salting-out" effect[1]. To achieve reliable dosing and assay reproducibility, formulation strategies must either mask the hydrophobic ring (via cyclodextrins) or reduce the dielectric constant of the vehicle (via cosolvents/surfactants).

Diagnostic Decision Tree

Use the following workflow to determine the optimal solubilization strategy based on your specific experimental constraints.

FormulationWorkflow Start Solubility Issue: 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid AppType Determine Application Type Start->AppType InVitro In Vitro (Cellular/Biochemical) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO_Tol DMSO Tolerance >1%? InVitro->DMSO_Tol Route Route of Administration? InVivo->Route Sol_DMSO Cosolvent Dilution (DMSO -> Buffer) DMSO_Tol->Sol_DMSO Yes Sol_CD Cyclodextrin Complexation (HP-β-CD) DMSO_Tol->Sol_CD No IV_IP IV / IP Injection Route->IV_IP PO Oral Gavage (PO) Route->PO IV_IP->Sol_CD Sol_Micelle Surfactant/Micellar (Tween-80/PEG-400) IV_IP->Sol_Micelle PO->Sol_Micelle Sol_Salt pH Adjustment / Salt Form (pH > 7.5) PO->Sol_Salt

Caption: Solubility Optimization Workflow for Lipophilic Keto-Acids based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shift" phenomenon. In pure DMSO, the solvent disrupts intermolecular hydrogen bonds and fully solvates the lipophilic dimethoxyphenyl ring. When introduced to water, the local DMSO concentration drops exponentially. The hydrophobic aryl rings rapidly aggregate (hydrophobic collapse) faster than the carboxylic acid can fully ionize and stabilize the molecule in the aqueous phase. Fix: Always add the DMSO stock dropwise into a rapidly vortexing buffer, or pre-mix the DMSO stock with a surfactant before aqueous dilution.

Q2: Can I just raise the pH of my buffer to dissolve the compound? A: Yes, but with caveats. Adjusting the pH to >7.5 will fully deprotonate the carboxylic acid, forming a highly soluble sodium or potassium salt. However, if your downstream assay requires physiological pH (7.4), the buffering capacity of the media may force the pH back down, causing delayed reprecipitation[1]. Furthermore, highly alkaline conditions (pH > 9) can theoretically risk aldol-type side reactions at the C5-ketone over extended storage periods.

Q3: What is the safest vehicle for in vivo intravenous (IV) dosing without causing solvent toxicity? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for lipophilic organic acids. The cyclodextrin features a hydrophobic inner cavity that perfectly encapsulates the bulky dimethoxyphenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility[2][3]. This avoids the hemolysis and toxicity associated with high concentrations of DMSO or Tween-80[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the physical checks fail at the end of the protocol, the formulation is not stable for dosing.

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo IV/IP)

Mechanism: HP-β-CD forms a non-covalent inclusion complex with the lipophilic aryl ring, masking it from the aqueous environment[3].

  • Preparation: Weigh out 200 mg of HP-β-CD and dissolve in 1 mL of sterile saline (20% w/v solution).

  • Addition: Add 2.5 mg of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid directly to the HP-β-CD solution (Target: ~2.5 mg/mL).

  • Agitation: Vortex vigorously for 2 minutes. The solution will initially appear milky.

  • Sonication: Place the vial in a bath sonicator at room temperature for 15–30 minutes until the solution clarifies.

  • Self-Validation Check:

    • Visual: Hold the vial against a dark background and shine a laser pointer through it. A true inclusion complex will be optically clear. If you see a distinct beam path (Tyndall effect), you have an unstable micellar suspension, not a complex.

    • Centrifugation: Spin at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the cyclodextrin's inclusion capacity.

Protocol B: Cosolvent/Surfactant Vehicle (Recommended for PO / High-Dose IP)

Mechanism: Surfactants lower the interfacial tension, while cosolvents reduce the dielectric constant of the water, preventing hydrophobic collapse.

  • Solubilization: Dissolve 5 mg of the compound in 50 µL of pure DMSO (5% final volume). Vortex until completely clear.

  • Surfactant Coating: Add 50 µL of Tween-80 or Kolliphor EL (5% final volume) directly to the DMSO solution. Vortex for 1 minute to ensure the compound is coated by the surfactant.

  • Aqueous Phase Addition: While continuously vortexing the mixture, add 900 µL of sterile PBS or Saline dropwise (90% final volume).

  • Self-Validation Check: Let the solution sit at room temperature for 24 hours. Lipophilic compounds often form metastable supersaturated solutions that nucleate overnight. A solution that remains clear after 24 hours is validated for stable dosing.

Formulation Strategy Comparison

Formulation StrategyTypical CompositionMax Estimated SolubilityBiocompatibility / Best UseKey Limitations
pH Adjustment (Salt) TRIS Base or NaOH (pH 8.0)> 10 mg/mLGood (PO / In Vitro)Risk of reprecipitation in physiological buffers[1].
Cyclodextrin Complex 20% HP-β-CD in Saline2 - 5 mg/mLExcellent (IV / IP / PO)Limited by the molecular weight and cavity fit[2][5].
Cosolvent/Micellar 5% DMSO / 5% Tween-80 / 90% Saline5 - 10 mg/mLModerate (IP / PO)Tween-80 can cause histamine release in certain animal models.
Direct DMSO Dilution 1% DMSO in Assay Buffer< 0.1 mg/mLHigh (In Vitro Assays)Severe solvent-shift precipitation risk.

References

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? Source: MDPI URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

reducing impurities during 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this valuable intermediate. The synthesis, typically a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-methylglutaric anhydride, presents unique challenges due to the high reactivity of the starting materials. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurities during extraction and achieve a high-purity final product.

Troubleshooting Guide: Addressing Common Extraction Issues

This section addresses specific, observable problems you may encounter during the workup and extraction phase of your synthesis.

Question 1: My reaction yield is low, and analytical data (TLC/¹H NMR) suggests the presence of a phenolic impurity. What happened?

Answer: This is a classic issue of demethylation of the highly activated 2,4-dimethoxy-phenyl ring. The Lewis acid catalyst (commonly AlCl₃) required for the Friedel-Crafts acylation can coordinate with the oxygen of the methoxy groups, facilitating cleavage of the methyl-oxygen bond, particularly at the more reactive 4-position. This side reaction becomes more prevalent with excess Lewis acid, elevated temperatures, or prolonged reaction times.[1][2]

Root Cause Analysis & Solution:

Potential Cause Scientific Rationale Recommended Solution
Excess Lewis Acid More than the stoichiometric requirement of AlCl₃ increases the likelihood of it acting on the product's methoxy groups after the initial acylation is complete.Use the minimum effective amount of Lewis acid. The ketone product complexes with the catalyst, so at least 1.0 equivalent per mole of anhydride is necessary.[1]
High Reaction Temperature Demethylation is an energetically demanding side reaction. Higher temperatures provide the activation energy needed for this unwanted pathway to compete with the desired acylation.Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition and reaction period.
Prolonged Reaction Time Extended exposure of the product to the strong Lewis acid environment increases the probability of side reactions like demethylation.Monitor the reaction closely by TLC. Once the starting material (1,3-dimethoxybenzene) is consumed, proceed with the workup promptly.

Question 2: My aqueous workup is problematic, forming a thick, gelatinous precipitate or persistent emulsions that make phase separation impossible. How can I resolve this?

Answer: This issue stems from the quenching of the Lewis acid catalyst (e.g., AlCl₃) with water. This hydrolysis reaction forms aluminum hydroxides (Al(OH)₃), which are gelatinous and insoluble, trapping your product and making extraction difficult.[1]

Optimized Quenching Protocol: The key is to perform the quench under strongly acidic conditions, which keeps the aluminum species soluble as the hexaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.

  • Prepare an Ice/Acid Bath: In a separate, appropriately sized flask, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl).

  • Slow Addition: Slowly and carefully pour the completed reaction mixture into the stirred ice/HCl bath. This procedure is exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood.

  • Maintain Acidity: Check the pH of the aqueous layer after the quench. It should be strongly acidic (pH < 2) to prevent the precipitation of aluminum hydroxides.[1]

Question 3: My final product is a persistent oil that won't crystallize, even after removing all solvent. What are the likely impurities?

Answer: The inability to crystallize is a strong indicator of impurities that are disrupting the crystal lattice formation. The most common culprits are unreacted starting materials or isomeric byproducts.

  • Unreacted 1,3-Dimethoxybenzene: This starting material is a low-melting solid or oil and its presence can significantly inhibit crystallization.

  • Isomeric Products: While acylation is strongly directed to the 5-position (para to one methoxy, ortho to the other), trace amounts of other isomers can form. These isomers have very similar properties to the desired product but can prevent the formation of a well-ordered crystal structure.

  • 3-Methylglutaric Acid: If the 3-methylglutaric anhydride starting material was exposed to moisture, it will hydrolyze to the diacid.[3] This diacid has similar acidic properties to your product and can be co-extracted.

Solution: Enhanced Extraction & Purification A carefully controlled acid-base extraction is required to remove neutral and more weakly acidic impurities.

  • Initial Organic Extraction: After the acidic quench, extract the mixture with an organic solvent like ethyl acetate. This will pull your desired carboxylic acid product, unreacted 1,3-dimethoxybenzene, and any other neutral byproducts into the organic layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your target carboxylic acid is acidic enough to be deprotonated by bicarbonate, transferring it to the aqueous layer as its sodium salt. The less acidic phenolic impurities and neutral 1,3-dimethoxybenzene will remain in the organic layer.

  • Separation and Re-acidification: Separate the bicarbonate layer. Slowly acidify it with cold HCl to a pH of ~2. This will re-protonate your product, causing it to precipitate or oil out.

  • Final Extraction: Extract the now-pure product back into a fresh portion of ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4] The resulting crude product should be significantly purer and more amenable to crystallization.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues.

G start Problem Encountered During Extraction low_yield Low Yield & Phenolic Impurity start->low_yield workup_issue Difficult Aqueous Workup (Precipitate/Emulsion) start->workup_issue oily_product Product is an Intractable Oil start->oily_product cause_demethyl Cause: Demethylation by Lewis Acid low_yield->cause_demethyl cause_aloh3 Cause: Al(OH)₃ Precipitation workup_issue->cause_aloh3 cause_impurities Cause: Residual Starting Materials or Isomers oily_product->cause_impurities solution_conditions Solution: - Lower Reaction Temp (0-5°C) - Use Stoichiometric Lewis Acid - Reduce Reaction Time cause_demethyl->solution_conditions solution_quench Solution: Quench Reaction Mixture in Ice/HCl Solution (pH < 2) cause_aloh3->solution_quench solution_extraction Solution: - Perform Bicarbonate Wash - Re-acidify and Re-extract - Consider Chromatography cause_impurities->solution_extraction

Caption: A decision tree for troubleshooting common extraction problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be trying to avoid from the start?

The main impurities arise from the inherent chemistry of the Friedel-Crafts reaction on a highly activated aromatic ring.

ImpurityFormation MechanismPrevention Strategy
4-hydroxy-2-methoxy-phenyl derivative Lewis acid-catalyzed demethylation of the product.[1]Use minimal Lewis acid, low temperature (0-5 °C).
Isomeric Acylation Products Acylation at other positions on the 1,3-dimethoxybenzene ring.Low temperature and controlled, slow addition of reagents can improve regioselectivity.
3-Methylglutaric Acid Hydrolysis of the 3-methylglutaric anhydride starting material by adventitious moisture.[3]Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Unreacted 1,3-dimethoxybenzene Incomplete reaction.Ensure sufficient reaction time (monitor by TLC) and efficient stirring.

Q2: How critical is pH control during the liquid-liquid extraction process?

Extremely critical. It is the primary tool for separating your product from key impurities.

  • pH < 2 (Strongly Acidic): Ensures your carboxylic acid product is fully protonated and soluble in the organic layer. Also keeps aluminum salts from the catalyst dissolved in the aqueous layer.

  • pH ~ 8-9 (Weakly Basic, e.g., NaHCO₃): Selectively deprotonates your carboxylic acid product, pulling it into the aqueous layer. Critically, it is not basic enough to deprotonate phenolic impurities (from demethylation), which remain in the organic layer.

  • pH > 12 (Strongly Basic, e.g., NaOH): This should be avoided. A strong base will deprotonate both your carboxylic acid product and any phenolic impurities, meaning they will both move into the aqueous layer, defeating the purpose of the separation.

Q3: What is the recommended solvent system for extraction and final purification?

  • Extraction: Ethyl acetate is an excellent choice. It has good solubility for the product, is relatively non-toxic, and is easily removed under reduced pressure. Dichloromethane (DCM) is also effective but is more volatile and carries greater health and environmental concerns.

  • Purification (Recrystallization): A mixed solvent system often gives the best results. A common and effective combination is Toluene/Heptane or Ethyl Acetate/Hexane . Dissolve the crude product in a minimum amount of the more polar solvent (Toluene or Ethyl Acetate) while warm, then slowly add the non-polar anti-solvent (Heptane or Hexane) until turbidity appears. Allow the solution to cool slowly to promote the growth of large, pure crystals.

Optimized Extraction & Purification Protocol

This protocol is designed to proactively address the potential impurity issues discussed above.

1. Reaction Quench: a. In a separate flask, prepare a quench solution of 1:1 concentrated HCl and crushed ice. b. With vigorous stirring, slowly pour the completed reaction mixture into the ice/HCl solution. Ensure the final pH of the aqueous layer is < 2.

2. Initial Extraction: a. Transfer the quenched mixture to a separatory funnel. b. Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction solvent). c. Combine the organic layers.

3. Impurity Removal (Bicarbonate Wash): a. Wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer). b. Crucially, save the aqueous bicarbonate layer , as it now contains your product as the sodium salt. c. The organic layer, containing neutral impurities (unreacted 1,3-dimethoxybenzene) and weakly acidic impurities (phenols), can be discarded.

4. Product Isolation: a. Cool the saved aqueous bicarbonate layer in an ice bath. b. Slowly acidify the solution by adding 6M HCl dropwise with stirring until the pH is ~2. Your product should precipitate as a white solid or oil. c. Extract the product from this acidified aqueous layer with fresh ethyl acetate (3 x volume).

5. Final Workup: a. Combine the new organic layers and wash once with brine (saturated NaCl solution) to aid in removing water. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

6. Purification (Recrystallization): a. Dissolve the crude solid in a minimal amount of hot toluene. b. Slowly add heptane until the solution becomes slightly cloudy. c. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the pure crystals by vacuum filtration, washing with a small amount of cold heptane. e. Dry the crystals under vacuum.

Extraction Workflow Diagram

Caption: Optimized workflow for extraction and purification.

References
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene.
  • Macho, V., & Fiedler, J. (2019). 3-Methylglutaric acid in energy metabolism. PMC - NIH.
  • Everson, D. A., George, D. T., & Weix, D. J. (2013). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 90, 200-214.
  • Sigma-Aldrich. (n.d.). 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.
  • Chapman, K. A. (1989). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. MDPI.
  • Olsen, R. K. J., & Koeller, D. M. (2021). Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. PMC - NIH.
  • StudyCorgi. (2022, May 5). Friedel-Crafts Alkylation of Dimethoxybenzene.
  • Kasturi, T. R., & Abraham, E. M. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. ResearchGate.
  • Lin, C.-T., & Lin, C.-H. (n.d.). CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE. ResearchGate.
  • LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid.

Sources

Technical Support Center: Troubleshooting Degradation of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid . While this δ -keto acid is a highly versatile building block for complex molecular synthesis, its unique 1,5-dicarbonyl architecture and electron-rich aryl ring make it susceptible to specific degradation pathways during long-term storage.

This guide synthesizes mechanistic causality with field-proven analytical protocols to help you identify, prevent, and reverse degradation in your batches.

Mechanistic Causality: The "Why" Behind Degradation

To effectively troubleshoot, we must first understand the molecular vulnerabilities of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. The degradation of this compound is driven by three primary mechanisms:

  • Photolytic Cleavage (Norrish Type II): Aryl ketones possessing γ -hydrogens are classic candidates for Norrish Type II photochemical reactions[1]. Upon UV excitation, the carbonyl oxygen abstracts a hydrogen atom from the C2 ( γ ) position. The resulting 1,4-biradical undergoes rapid cleavage at the Cα​−Cβ​ bond (C4-C3), fracturing the API into 2,4-dimethoxyacetophenone and crotonic acid (2-butenoic acid).

  • Acid-Catalyzed Lactonization: δ -keto acids exist in a delicate equilibrium with their cyclic hemiketal forms. Under slightly acidic conditions, the C1 carboxylate attacks the C5 ketone, forming a hydroxy-lactone intermediate. This readily dehydrates to form a highly stable enol-lactone (a dihydropyrone derivative)[2].

  • Oxidative Degradation: The two methoxy groups on the phenyl ring act as strong electron-donating groups (EDGs). This significantly lowers the oxidation potential of the aromatic system, making it highly vulnerable to autoxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to colored quinone derivatives.

Degradation Pathway Visualization

DegradationPathways API 5-(2,4-Dimethoxyphenyl)- 3-methyl-5-oxovaleric acid Light UV Light / hν (Norrish Type II) API->Light Acid Acidic Microenvironment (-H₂O) API->Acid Oxygen O₂ / ROS (Autoxidation) API->Oxygen Cleavage 2,4-Dimethoxyacetophenone + Crotonic Acid Light->Cleavage γ-H Abstraction 1,4-Biradical Cleavage Lactone Enol-Lactone (Dihydropyrone derivative) Acid->Lactone Intramolecular Cyclization Oxidized Quinone / N-Oxide Derivatives Oxygen->Oxidized Aryl Ring Oxidation

Fig 1: Primary degradation pathways of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Troubleshooting FAQs

Q: My stored powder has shifted from an off-white solid to a distinct yellow/brown crystalline powder. What happened? A: This color shift is the hallmark of oxidative degradation. The electron-rich 2,4-dimethoxyphenyl ring has undergone autoxidation to form trace amounts of highly conjugated quinone derivatives. Even at <0.5% concentration, these degradants impart a strong yellow/brown color. Ensure future batches are stored under an inert argon headspace at -20°C.

Q: Our LC-MS analysis of a 6-month-old batch shows a new, highly non-polar peak. The mass shift is exactly [M-18]. What is this impurity? A: This is the enol-lactone degradant (6-(2,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-pyran-2-one)[2]. The [M-18] mass loss corresponds to the dehydration step following intramolecular cyclization between the C1 carboxylic acid and the C5 ketone. Because the polar carboxylic acid is masked within the lactone ring, the impurity elutes significantly later on a standard Reverse-Phase C18 column.

Q: We are detecting 2,4-dimethoxyacetophenone in our stored batches, but we didn't use it as a starting material. How did it get there? A: This is a direct result of photolytic cleavage via the Norrish Type II reaction[1]. If the material was stored in clear glass vials and exposed to ambient laboratory lighting (which contains UV radiation), the excited carbonyl abstracted a hydrogen from the C2 position, cleaving the molecule. You must switch to amber glass or opaque storage containers.

Quantitative Degradation Signatures

The following table summarizes the analytical signatures required to diagnose specific degradation pathways, allowing you to rapidly identify the root cause of batch failure.

Degradation PathwayEnvironmental TriggerPrimary Impurities FormedLC-MS SignaturePrevention Strategy
Photolytic Cleavage UV/Vis Light exposure2,4-Dimethoxyacetophenone & Crotonic AcidCleavage fragments (m/z 181 [M+H]⁺, m/z 85 [M-H]⁻)Amber glassware, opaque secondary containment.
Lactonization Acidic pH, Ambient HeatEnol-lactone (Dihydropyrone derivative)[M-18] shift (m/z 249 [M+H]⁺)Store as a dry powder away from acidic vapors; maintain at -20°C.
Autoxidation O₂, Transition metal traceQuinone / N-Oxide derivatives[M+14] or[M+32] shiftsArgon headspace, use of PTFE-lined caps.

Experimental Protocols

Protocol A: Repurification via Acid-Base Extraction

If your batch has degraded via photolysis or lactonization, you can recover the API. This protocol leverages the pKa of the API (~4.5) to separate it from neutral degradants (acetophenone and enol-lactone) in a self-validating workflow.

  • Dissolution: Dissolve 1.0 g of the degraded API in 20 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 20 mL of 0.5 M Sodium Bicarbonate (NaHCO₃) to the organic layer. Stir vigorously for 10 minutes.

    • Causality: The API deprotonates and partitions into the aqueous layer as a sodium salt. Neutral degradants remain trapped in the EtOAc.

  • Phase Separation & Washing: Separate the layers. Wash the aqueous layer with an additional 2x 10 mL of fresh EtOAc.

    • Validation Step: Spot the final EtOAc wash on a TLC plate (Hexanes:EtOAc 7:3). The absence of UV-active spots confirms the complete removal of neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1 M HCl dropwise until the pH reaches 2.0.

    • Causality: Reprotonation of the carboxylate forces the purified API to precipitate out of the aqueous solution.

  • Recovery: Extract the precipitated API with 2x 20 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified API.

Protocol B: Forced Degradation & Impurity Profiling

To establish a self-validating HPLC method, you must intentionally generate these impurities to ensure your column can resolve them from the main API peak.

  • Photolytic Stress (Norrish Type II): Dissolve 10 mg of API in 10 mL of Acetonitrile. Expose to UV-C light (254 nm) for 4 hours in a quartz cuvette.

  • Acidic Stress (Lactonization): Dissolve 10 mg of API in 10 mL of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Heat at 60°C for 24 hours in a sealed vial.

  • System Suitability Validation: Inject the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The analytical method is only considered valid if the enol-lactone peak and the 2,4-dimethoxyacetophenone peak are baseline resolved (Resolution, Rs​>1.5 ) from the main API peak.

References

  • Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility - ACS Publications.[Link]

  • Delta-keto-acid / hydroxy-lactone isomerization in some lichen depsides, depsidones and diphenyl ethers - ResearchGate. [Link]

Sources

Validation & Comparative

An Interpretive Guide to the ¹H and ¹³C-NMR Spectra of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound of interest featuring a blend of distinct chemical environments: a substituted aromatic ring, a ketone, a carboxylic acid, and a chiral center. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for verifying the constitution and stereochemistry of such molecules.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C-NMR spectra for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid. In the absence of a publicly available experimental spectrum, this document serves as a predictive and comparative tool for researchers. We will deconstruct the molecule's structure to forecast chemical shifts, multiplicities, and coupling constants based on established principles and data from analogous structures. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data for this compound is presented, ensuring researchers can validate these predictions in their own laboratories.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic spectral assignment, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Predicted ¹H-NMR Spectral Data

The ¹H-NMR spectrum is anticipated to display signals corresponding to nine distinct proton environments. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, but the carboxylic acid proton may exchange or be very broad. A solvent like DMSO-d₆ is often preferred to clearly observe acidic protons. The following predictions are based on typical values and assume a 500 MHz spectrometer.

Atom(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale and Comparative Insights
H (Carboxylic Acid) 10.0 - 12.0broad singlet (br s)-1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent[1].
H6 (Aromatic) 7.8 - 8.0doublet (d)Jortho = 8.5 - 9.0 Hz1HThis proton is ortho to the electron-withdrawing acyl group, causing a significant downfield shift. It is coupled only to H5.
H5 (Aromatic) 6.5 - 6.6doublet of doublets (dd)Jortho = 8.5 - 9.0 Hz, Jmeta = 2.0 - 2.5 Hz1HCoupled to both H6 (ortho) and H3 (meta). The ortho coupling is significantly larger than the meta coupling[2].
H3 (Aromatic) 6.4 - 6.5doublet (d)Jmeta = 2.0 - 2.5 Hz1HThis proton is ortho to one methoxy group and para to another. It only shows significant coupling to H5 (meta)[2].
H-OCH₃ (C9, C12) 3.8 - 3.9two singlets (s)-3H each (6H total)Methoxy groups on an aromatic ring typically appear as sharp singlets.[3] The two methoxy groups are in different environments (ortho and para to the acyl group) and are thus expected to have slightly different chemical shifts.
H₂-C16 3.2 - 3.4doublet of doublets (dd)Jgeminal ≈ -15 Hz, Jvicinal ≈ 6-8 Hz2HThese protons are diastereotopic and are alpha to the ketone carbonyl, resulting in a downfield shift.[4] They will appear as a complex multiplet due to coupling with each other (geminal) and the proton on C15 (vicinal).
H-C15 2.6 - 2.8multiplet (m)-1HThis methine proton is coupled to the adjacent methyl group (C20) and the two diastereotopic protons on C16, resulting in a complex multiplet.
H₂-C15 2.4 - 2.6doublet of doublets (dd)Jgeminal ≈ -15 Hz, Jvicinal ≈ 6-8 Hz2HThese protons are alpha to the carboxylic acid carbonyl. They are diastereotopic and coupled to the proton on C16, leading to a complex signal.
H₃-C20 (Methyl) 1.0 - 1.2doublet (d)Jvicinal ≈ 7.0 Hz3HThe methyl group is coupled to the single proton on the adjacent chiral center (C15), resulting in a doublet.[5]

Predicted ¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule.

Atom(s)Predicted δ (ppm)Rationale and Comparative Insights
C13 (Ketone C=O) 198 - 202The ketone carbonyl carbon is significantly deshielded and appears far downfield. This is a characteristic region for aromatic ketones.
C17 (Carboxylic Acid C=O) 175 - 180The carbonyl carbon of a carboxylic acid is also strongly deshielded but typically appears upfield from ketones and aldehydes due to the resonance contribution of the adjacent hydroxyl group.[6]
C2, C4 (Aromatic, O-substituted) 160 - 165Aromatic carbons directly bonded to oxygen (methoxy groups) are highly deshielded and appear in this region. C2 and C4 are in different environments and should be resolved.
C6 (Aromatic CH) 130 - 133This aromatic carbon is deshielded due to its proximity to the electron-withdrawing acyl group.
C1 (Aromatic, C-substituted) 120 - 125This is a quaternary carbon, often showing a weaker signal. Its shift is influenced by both the acyl and methoxy substituents.
C5 (Aromatic CH) 110 - 112This carbon is ortho/para to the electron-donating methoxy groups, which shields it relative to other aromatic carbons.
C3 (Aromatic CH) 98 - 100This carbon is positioned between two electron-donating methoxy groups, resulting in significant shielding and a characteristic upfield shift for an aromatic carbon.
C9, C12 (-OCH₃) 55 - 57The carbons of methoxy groups are highly consistent and appear in this narrow range.[3] The two are non-equivalent and should appear as separate signals.
C16 (CH₂) 45 - 50This methylene carbon is alpha to the ketone carbonyl, causing a downfield shift into this region.
C15 (CH₂) 40 - 45This methylene carbon is alpha to the carboxylic acid carbonyl.
C16 (CH) 30 - 35This is the methine carbon at the chiral center.
C20 (CH₃) 18 - 22The methyl group carbon appears in the typical upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition and Analysis

To obtain high-quality, verifiable data for 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, the following workflow is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for structural elucidation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (≥400 MHz Spectrometer) cluster_2 Data Processing & Analysis prep1 Weigh ~10-15 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock and Shim prep4->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Peak Pick & Assign Signals proc4->proc5

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: DMSO-d₆ is recommended. Its ability to form hydrogen bonds will sharpen the carboxylic acid proton signal, making it clearly visible. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.5 ppm are well-defined and unlikely to overlap with most signals of the analyte.[7][8]

    • Concentration: Accurately weigh approximately 10-15 mg of the purified solid compound.

    • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.[9]

    • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H to achieve good signal dispersion, particularly in the complex aromatic and aliphatic regions.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate multiplicity analysis.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

    • 2D NMR Experiments (for Unambiguous Assignment):

      • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are adjacent to each other (e.g., linking the H-C15, H₂-C16, and H₃-C20 signals).

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons (like C1, C13, C17) by observing their correlation to nearby protons.

  • Data Processing and Interpretation:

    • Apply standard Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, coupling constants, and multiplicities in the 1D spectra, and use the correlations from the 2D spectra to build a complete and self-consistent assignment of all ¹H and ¹³C signals to the molecular structure.

Conclusion

This guide provides a robust framework for understanding and verifying the structure of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid using ¹H and ¹³C-NMR spectroscopy. The predicted spectral data, based on fundamental principles and comparison with related structures, offer a reliable benchmark for researchers. By following the detailed experimental protocol, scientists can confidently acquire and interpret their own data, leveraging a suite of 1D and 2D NMR experiments to achieve unambiguous structural confirmation. This analytical rigor is essential for advancing research and development in fields where molecular integrity is non-negotiable.

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

  • Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025). ResearchGate. [Link]

  • The Duke NMR Center Coupling constants. Duke University. [Link]

  • Contreras, R. H., et al. (1990). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters.The Journal of Physical Chemistry.
  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). National Center for Biotechnology Information. [Link]

  • Aromatics - Spectroscopy Tutorial. University of Colorado Boulder. [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

  • Supporting Information for publications. Kumamoto University. [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

  • Srokosz, S. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

  • Nowick, J. Multiplet Guide and Workbook. University of California, Irvine. [Link]

  • Forrest, K. A., & Bume, D. D. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Concordia College. [Link]

  • Interpreting NMR spectra. University of Puget Sound. [Link]

  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Gauthier, D. A., & Thopodas, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

Sources

High-Resolution HCD vs. Resonance CID for the Structural Elucidation of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of complex aromatic oxo-acids like 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid (Exact Mass: 266.1154 Da) requires precise mass spectrometry (MS) workflows. Relying solely on nominal-mass instruments or traditional ion trap fragmentation often leads to ambiguous structural assignments due to missing secondary fragments and low mass accuracy.

This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) on a high-resolution Orbitrap platform against traditional Collision-Induced Dissociation (CID) on a Linear Ion Trap (LIT). By examining the gas-phase thermodynamic causality behind the fragmentation of this specific compound, we provide a self-validating protocol to ensure absolute structural confidence.

Mechanistic Grounding: Gas-Phase Fragmentation Pathways

Understanding the analytical output requires understanding the molecular causality. When ionized in positive Electrospray Ionization (ESI+), 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid forms a stable even-electron precursor ion at m/z 267.1227 ([M+H]+). The structural architecture of this molecule dictates three primary fragmentation pathways:

  • The McLafferty Rearrangement (m/z 181.0859): The molecule features a ketone at the C5 position and a γ -carbon at C2 containing two available hydrogens. Upon activation, the carbonyl oxygen abstracts a γ -hydrogen via a classic six-membered cyclic transition state. This triggers the cleavage of the α−β (C4-C3) bond, yielding a highly stabilized enol cation and expelling a neutral alkene (3-methylbut-2-enoic acid)[1][2].

  • Inductive α -Cleavage (m/z 165.0546): Direct cleavage between the C5 carbonyl and the C4 aliphatic carbon yields the 2,4-dimethoxybenzoyl cation.

  • Secondary Fragmentation (m/z 137.0597): The α -cleavage product (m/z 165.05) can undergo a subsequent loss of carbon monoxide (-28 Da) to form the 2,4-dimethoxyphenyl cation. As detailed below, the detection of this ion is highly platform-dependent.

Fragmentation M [M+H]+ m/z 267.12 WaterLoss [M+H-H2O]+ m/z 249.11 M->WaterLoss -H2O McLafferty McLafferty Enol m/z 181.08 M->McLafferty Gamma-H Transfer Alpha Alpha Cleavage m/z 165.05 M->Alpha C4-C5 Cleavage Dimethoxy Dimethoxybenzene+ m/z 137.06 Alpha->Dimethoxy -CO (HCD only)

MS/MS Fragmentation Pathways of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Platform Comparison: Beam-Type HCD vs. Resonance CID

The choice of dissociation technique fundamentally alters the observed spectrum [3].

  • Resonance CID (Linear Ion Trap): Traditional CID isolates and excites only the precursor ion (m/z 267.12) using a resonance frequency. Once the primary fragments (m/z 181.08 and 165.05) are formed, they fall out of resonance and are not excited further. Furthermore, ion traps suffer from the "1/3 Rule" (a low-mass cut-off), meaning fragments below ~m/z 89 cannot be trapped or detected [4].

  • Beam-Type HCD (Orbitrap/Q-TOF): In Higher-energy Collisional Dissociation, ions are accelerated into a nitrogen-filled multipole collision cell. Both the precursor and the resulting primary fragments undergo multiple high-energy collisions. This iterative fragmentation drives the α -cleavage product (m/z 165.05) to lose CO, revealing the critical 2,4-dimethoxyphenyl reporter ion at m/z 137.06. HCD has no low-mass cut-off, ensuring total capture of the structural fingerprint [3][4].

Workflow LC UHPLC Separation ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation m/z 267.1 ESI->Q1 HCD HCD Cell (Orbitrap) Q1->HCD Beam-type CID Ion Trap CID (LIT) Q1->CID Resonance HCD_Spec High-Res MS/MS (Secondary Fragments) HCD->HCD_Spec CID_Spec Low-Res MS/MS (Primary Fragments) CID->CID_Spec

Comparative MS/MS Workflow: Beam-type HCD vs. Resonance CID for structural elucidation.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes a Stepped Normalized Collision Energy (NCE) approach. This acts as a self-validating system: if the molecule is highly labile, the low-energy step preserves the precursor and primary fragments; the high-energy step simultaneously guarantees the generation of deep structural secondary fragments within a single composite scan.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Infuse a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

    • Causality: Sub-2 ppm accuracy is mandatory to differentiate the McLafferty enol (C10H13O3+, m/z 181.0859) from potential isobaric background contaminants.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. The lipophilic 2,4-dimethoxyphenyl group ensures strong retention; expect elution in the organic-heavy phase (~65-75% B).

  • Mass Spectrometry Acquisition (HCD Setup):

    • Source: ESI Positive, Spray Voltage 3.5 kV, Capillary Temp 275°C.

    • Isolation Window: 1.0 m/z (Quadrupole).

    • Fragmentation: Set to Stepped NCE (20, 30, 40) .

    • Causality: NCE 20 captures the facile water loss (m/z 249.11); NCE 30 maximizes the McLafferty rearrangement (m/z 181.08); NCE 40 drives the secondary CO loss to yield the dimethoxyphenyl cation (m/z 137.06). The Orbitrap seamlessly composites these into one rich, diagnostic spectrum.

Quantitative Data Summary

The table below summarizes the expected relative abundances comparing traditional Ion Trap CID (NCE 30) against the recommended Orbitrap HCD (Stepped NCE 20-30-40) approach.

Fragment Ion IdentityExact Mass (m/z)Ion Trap CID (NCE 30)Orbitrap HCD (Stepped NCE)Diagnostic Value
[M+H]+ (Precursor) 267.122715%5%Confirms intact molecular weight.
[M+H - H2O]+ 249.1121100% (Base Peak)40%Indicates presence of the carboxylic acid.
McLafferty Enol 181.085960%100% (Base Peak)Confirms C5 ketone and γ -hydrogen geometry.
α -Cleavage 165.054645%65%Confirms attachment of the aromatic ring to C5.
Dimethoxyphenyl+ 137.0597< 2% (Out of resonance)85%Unambiguously identifies the 2,4-dimethoxy motif.

References

  • Chemistry Learner. "McLafferty Rearrangement: Definition, Examples and Mechanism." Chemistry Learner. Available at: [Link]

  • Organic Chemistry Tutor. "The McLafferty Rearrangement." Organic Chemistry Tutor. Available at:[Link]

  • Journal of Proteome Research. "CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation." ACS Publications, 2021. Available at:[Link]

Comparative Guide: 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric Acid vs. Alternative Oxovaleric Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Oxovaleric acids and their derivatives are critical intermediates in both biochemical pathways and complex pharmaceutical syntheses. The positioning of the oxo-group, along with specific aliphatic or aromatic substitutions, fundamentally alters their reactivity, metabolic fate, and utility in drug development.

This guide objectively compares the specialized 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid against established alternatives such as 4-methyl-2-oxovaleric acid (α-ketoisocaproic acid, KIC) and 5-(2-fluorophenyl)-5-oxovaleric acid [1]. While aliphatic oxovaleric acids like KIC are primarily utilized as building blocks for leucine derivatives and in amination reactions, aryl-substituted oxovaleric acids serve as robust precursors for heterocyclic scaffolds. Specifically, 5-(2-fluorophenyl)-5-oxovaleric acid is a known reagent for synthesizing cell-protective indole derivatives and participating in catalytic N-nitroso aldol reactions[1].

The introduction of a 2,4-dimethoxyphenyl group at the C5 position, combined with a C3 methyl group, introduces significant steric bulk and electron density. This structural divergence necessitates a distinct approach to its application in synthetic workflows, prioritizing reactions that benefit from electron-rich aromatic systems.

G cluster_0 Oxovaleric Acid Derivatives A 5-(2,4-Dimethoxyphenyl)- 3-methyl-5-oxovaleric acid D Sterically Hindered Electron-rich Aryl Reactions A->D B 5-(2-Fluorophenyl)- 5-oxovaleric acid E Indole Derivative Synthesis B->E C 4-Methyl-2-oxovaleric acid (KIC) F Leucine Metabolism & Amination C->F

Fig 1: Functional divergence of oxovaleric acid derivatives based on structural substitutions.

Quantitative Comparison of Oxovaleric Acids

To facilitate objective selection for synthetic and metabolic studies, the following table summarizes the key physicochemical and application-based metrics of the compared compounds.

CompoundSubstitution TypePrimary ApplicationReactivity ProfileHazard / Handling
5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid Aryl (Electron-rich), C3-MethylAdvanced heterocyclic synthesisHigh nucleophilicity at aryl ring; steric hindrance at C3/C5.Standard organic acid handling.
5-(2-Fluorophenyl)-5-oxovaleric acid Aryl (Electron-deficient)Indole derivative synthesis, N-nitroso aldol reactions[1]Electrophilic aryl characteristics; efficient cyclization precursor.Irritant.
4-Methyl-2-oxovaleric acid (KIC) Aliphatic, C4-MethylSynthesis of leucine derivatives, brain ketometabolism studiesHighly reactive α-keto group; prone to amination and decarboxylation.Corrosive (Skin Corr. 1B).
(±)-3-Methyl-2-oxovaleric acid Aliphatic, C3-MethylAmino acid metabolism studies (isoleucine pathway)[2]Chiral center at C3; participates in esterification/decarboxylation[2].Corrosive/Irritant[2].

Experimental Methodology: Self-Validating Reactivity Assay

When transitioning between different oxovaleric acids in a synthetic pipeline (e.g., moving from an aliphatic α-keto acid to a bulky aryl-δ-keto acid), it is critical to empirically validate the reaction kinetics. The following protocol describes a self-validating workflow for assessing the cyclization/amination efficiency of these substrates.

Causality of Design: We utilize an internal standard (dodecane) to ensure that any observed differences in substrate conversion are due to the intrinsic electronic/steric properties of the oxovaleric acid, rather than volumetric errors or solvent evaporation during heating.

Step-by-Step Protocol: Comparative Amination/Cyclization
  • Preparation of Standardized Solutions:

    • Prepare 0.1 M solutions of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, 5-(2-fluorophenyl)-5-oxovaleric acid, and 4-methyl-2-oxovaleric acid in anhydrous dimethylformamide (DMF).

    • Rationale: DMF provides a highly polar aprotic environment, ensuring complete dissolution of both the bulky aryl derivatives and the aliphatic chains.

  • Internal Standard Addition:

    • Spike each solution with 0.05 M anhydrous dodecane.

    • Rationale: Dodecane is inert under these conditions and serves as a stable reference peak for Gas Chromatography (GC) or HPLC analysis, validating the quantitative conversion data.

  • Reagent Introduction:

    • Add 1.2 equivalents of the target amine (e.g., benzylamine) and 1.5 equivalents of a coupling reagent/catalyst (e.g., glacial acetic acid for imine formation, or a Lewis acid depending on the target heterocycle).

  • Thermal Cycling & Sampling:

    • Heat the reaction mixtures to 80°C under an inert nitrogen atmosphere.

    • Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes. Quench immediately in cold acetonitrile.

  • Chromatographic Analysis:

    • Analyze the quenched samples via LC-MS or GC-FID.

    • Calculate the conversion rate by comparing the disappearing substrate peak area against the constant dodecane peak area.

    • Expected Outcome: 4-Methyl-2-oxovaleric acid will exhibit rapid initial conversion due to the highly reactive unhindered α-keto group. 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid will show slower kinetics due to the C3-methyl steric bulk but will yield highly stable, electron-rich cyclized products.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling complex functionalized organic acids requires more than mere compliance with safety checklists; it demands a fundamental understanding of molecular behavior to anticipate and mitigate risks.

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid (MDL: MFCD09801873) is a specialized organic compound utilized in advanced chemical synthesis and drug development. The molecule presents a dual-hazard profile: the carboxylic acid moiety imparts acidic, irritating properties to mucous membranes, while the lipophilic 2,4-dimethoxyphenyl group significantly enhances the molecule's ability to partition into lipid bilayers. Consequently, if this compound is dissolved in common organic solvents (e.g., DMSO, dichloromethane), its dermal penetration rate increases exponentially, bypassing standard epidermal defenses.

Based on safety data for structurally related oxovaleric acids, these compounds are classified as skin irritants, serious eye irritants, and respiratory tract irritants[1]. Certain methylated derivatives can even exhibit severe corrosive properties. Therefore, all operational protocols must be designed as self-validating systems to prevent aerosolization and direct contact.

Comprehensive Personal Protective Equipment (PPE) Matrix

To safely handle this compound, PPE must be selected based on quantitative barrier properties and mechanistic justifications.

PPE CategoryEquipment SpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves≥ 0.11 mm (dry handling)≥ 0.30 mm (solvent handling)Nitrile provides excellent resistance to weak organic acids. Thicker gloves are mandatory if handling in solvent, as the lipophilic dimethoxyphenyl group acts as a permeation enhancer[1].
Eye Protection Safety GogglesANSI Z87.1 certifiedProtects against micro-dust particles and prevents severe corneal damage from the acidic oxovaleric moiety[2].
Respiratory Particulate RespiratorN95 / P100 or Type ABEKFilters airborne particles ≥ 0.3 microns. Essential during powder transfer to prevent the inhalation of mucous-membrane irritants[1].
Body Protection Flame-Retardant Lab Coat100% Cotton, Knee-lengthPrevents static charge buildup during powder transfer and provides a physical barrier against incidental contact.

Standard Operating Procedure: Safe Weighing and Transfer

This step-by-step methodology ensures that the physical transfer of the solid compound does not result in environmental contamination or personnel exposure.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity between 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents[2].

  • Static Mitigation: Discharge static electricity from the weighing boat and spatula using an anti-static gun (e.g., Zerostat).

    • Causality: Fine organic powders readily accumulate static charge. Mitigating this prevents sudden aerosolization, repelling of the powder, and subsequent inhalation risk.

  • Dispensing: Carefully transfer the solid 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid using a clean, dry PTFE-coated spatula. Avoid aggressive scraping to minimize the generation of airborne particulates.

  • Sealing and Transfer: Once the target mass is achieved, securely seal the weighing vessel before removing it from the controlled airflow of the fume hood. If transferring directly into a reaction vessel, utilize a wide-stem powder funnel to prevent neck contamination.

  • Decontamination: Wipe down the analytical balance and surrounding hood surface with a paper towel dampened with a 5% sodium bicarbonate ( NaHCO3​ ) solution to neutralize residual acid, followed by a distilled water wipe.

Protocol: Spill Management and Chemical Disposal

In the event of a breach in containment, immediate and calculated action is required to neutralize the hazard.

  • Immediate Containment: For solid spills, do not use a dry brush, as the mechanical action will aerosolize the irritant powder. Instead, cover the spilled material with slightly damp absorbent paper.

  • Chemical Neutralization: Apply a weak solid base, such as sodium bicarbonate powder, directly to the affected area.

    • Causality: This safely neutralizes the carboxylic acid functional group without generating the excessive exothermic heat that would occur if strong liquid bases (like NaOH) were used.

  • Safe Collection: Carefully scoop the neutralized mixture into a designated, chemically compatible hazardous waste container using a non-sparking polypropylene tool.

  • Waste Segregation: Label the container explicitly as "Halogen-Free Organic Acid Waste." Ensure it is not commingled with heavy metal waste, cyanides, or strong oxidizers to prevent secondary hazardous reactions[2].

Process Flow Visualization

SpillResponse Start Spill Detected: Oxovaleric Acid Derivative Assess Assess Scale of Spill Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) or Outside Hood Assess->Major DonPPE Verify PPE: N95/P100, Nitrile Gloves Minor->DonPPE Evacuate Evacuate Area & Call EHS Major->Evacuate Sweep Careful Sweeping (Avoid Dust Generation) DonPPE->Sweep Decon Wipe Surface with Dilute NaHCO3 then Water Sweep->Decon Waste Dispose as Solid Organic Acid Waste Decon->Waste

Fig 1: Spill response and containment workflow for oxovaleric acid derivatives.

References

  • 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid Product Information . Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Oxovaleric acid . Sigma-Aldrich. 1

  • 4-Methyl-2-oxovaleric acid Material Safety Data Sheet . Santa Cruz Biotechnology. 2

  • SAFETY DATA SHEET - 4-Methyl-2-oxovaleric Acid . TCI Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.